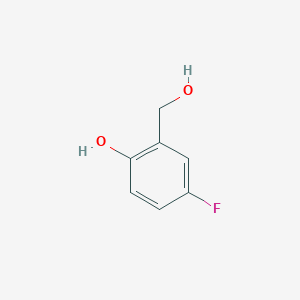

4-氟-2-(羟甲基)苯酚

概述

描述

4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 .

Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-(hydroxymethyl)phenol has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized using the Petasis reaction .Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(hydroxymethyl)phenol is1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific reactions involving 4-Fluoro-2-(hydroxymethyl)phenol are not detailed in the search results, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .科学研究应用

对香豆酸及其共轭物

对香豆酸,一种相关的酚类化合物,因其生物活性而被广泛研究。它具有抗氧化、抗癌、抗菌、抗病毒、抗炎、抗血小板聚集、抗焦虑、解热、镇痛和抗关节炎的活性。这些活性表明酚类化合物(包括 4-氟-2-(羟甲基)苯酚)在药理和营养领域的潜在应用 (Pei 等人,2016).

荧光化学传感器

4-甲基-2,6-二甲酰苯酚,另一种酚类衍生物,可作为开发化学传感器的平台,用于检测各种分析物,包括金属离子和中性分子。这些化学传感器的选择性和灵敏度很高,突显了酚类化合物在分析化学和环境监测中的广泛应用 (Roy, 2021).

有机合成催化剂

关于用于有机合成的金属阳离子交换粘土催化剂的研究,包括与酚类化合物的反应,突出了酚在合成化学中的作用。这些催化剂促进了各种反应,强调了酚类衍生物在开发新的合成方法中的效用 (Tateiwa & Uemura, 1997).

化妆品应用

羟基肉桂酸及其衍生物,包括酚类化合物,被认为具有在化妆品中的潜力。它们具有抗氧化、抗胶原酶、抗炎、抗菌和紫外线防护作用。这些特性表明 4-氟-2-(羟甲基)苯酚适用于抗衰老、抗炎和皮肤保护目的的化妆品配方 (Taofiq 等人,2017).

食品化学与营养

酚类化合物由于其抗氧化特性,在食品保鲜和营养中起着至关重要的作用。它们有助于各种食品的健康益处,并且可以用作天然防腐剂。这突出了酚类衍生物在提高食品质量和安全方面的潜在应用 (Albuquerque 等人,2021).

安全和危害

The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

4-fluoro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEOTXXUGOGZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442331 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(hydroxymethyl)phenol | |

CAS RN |

2357-33-7 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

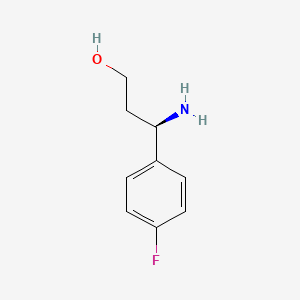

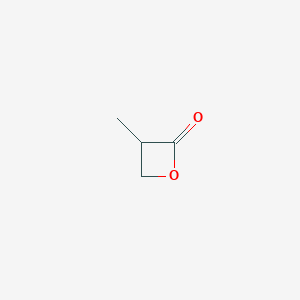

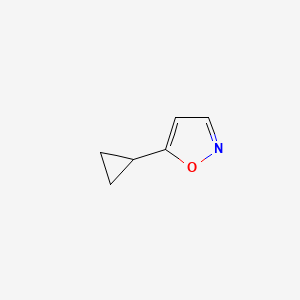

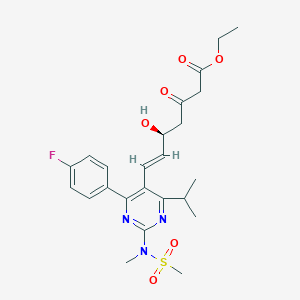

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)